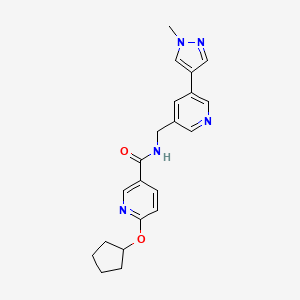

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, identified by its CAS number 2034309-28-7, is a compound with potential therapeutic applications due to its unique structural features and biological activity. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2, with a molecular weight of 377.4 g/mol. The structure includes a cyclopentyloxy group and a pyrazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034309-28-7 |

| Molecular Formula | C21H23N5O2 |

| Molecular Weight | 377.4 g/mol |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways through the hydrolysis of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), influencing various physiological processes such as inflammation and smooth muscle contraction .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit selective inhibition of PDE4, which is involved in inflammatory responses. For instance, PDE inhibitors have shown significant effects in reducing airway hyperreactivity in animal models of asthma . The specific IC50 values for related compounds suggest a promising profile for anti-inflammatory applications.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be attributed to its ability to modulate cytokine production and inhibit pro-inflammatory mediators. In vitro studies have demonstrated that similar nicotinamide derivatives can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests that this compound may also exhibit similar properties.

Study on PDE Inhibition

A study evaluated the effects of a related compound on airway inflammation in ovalbumin-induced asthmatic mice. The results indicated that the compound significantly reduced eosinophil peroxidase activity and improved lung histology, supporting its role as a PDE inhibitor with anti-inflammatory properties .

Cytokine Modulation

In another study focused on macrophage activation, it was found that nicotinamide derivatives could inhibit reactive oxygen species (ROS) production and modulate cytokine release upon lipopolysaccharide stimulation. This highlights the potential of these compounds in controlling inflammatory responses at the cellular level .

Applications De Recherche Scientifique

Medicinal Chemistry

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is primarily investigated for its role as a pharmacological agent. It has been identified as a potential inhibitor of specific enzymes and receptors, contributing to the treatment of various diseases.

Spleen Tyrosine Kinase Inhibition

Research indicates that compounds similar to this molecule exhibit inhibition of spleen tyrosine kinase (Syk), which is crucial in several signaling pathways involved in immune responses and inflammation. This inhibition can lead to therapeutic applications in autoimmune diseases and certain cancers .

Mineralocorticoid Receptor Antagonism

Another study highlighted the effectiveness of related compounds as nonsteroidal mineralocorticoid receptor antagonists. These compounds demonstrated significant selectivity over other hormone receptors, suggesting their utility in treating conditions like hypertension and heart failure without the side effects associated with steroidal treatments .

Pharmacological Properties

The pharmacological profile of This compound includes its binding affinity, selectivity, and bioavailability, which are critical for drug development.

Binding Affinity and Selectivity

The compound's binding affinity to target receptors has been assessed using advanced techniques such as X-ray fluorescence spectrometry. This method allows for the detection of binding events between the compound and its biological targets, providing insights into its therapeutic index and selectivity .

| Property | Value |

|---|---|

| Binding Affinity (IC50) | Varies by target |

| Selectivity | High (specific receptors targeted) |

| Bioavailability | Optimized for oral administration |

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

Clinical Candidate Development

In a clinical candidate development program, modifications to the structure of similar pyrazole-containing compounds have led to candidates with improved pharmacokinetic properties. For instance, one derivative demonstrated an IC50 of 4.5 nM against mineralocorticoid receptors, highlighting its potential as a therapeutic agent .

Preclinical Studies

Preclinical studies have shown that administration of related compounds can significantly alter urinary sodium/potassium ratios in animal models, indicating effective mineralocorticoid receptor antagonism. This biomarker is essential for assessing the efficacy of new drugs aimed at treating hypertension .

Propriétés

IUPAC Name |

6-cyclopentyloxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-26-14-18(13-25-26)17-8-15(9-22-11-17)10-24-21(27)16-6-7-20(23-12-16)28-19-4-2-3-5-19/h6-9,11-14,19H,2-5,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUGPQVHVUXRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.